molecular formula C6H5ClN2O2 B13315031 5-Chloro-N-hydroxypyridine-3-carboxamide

5-Chloro-N-hydroxypyridine-3-carboxamide

Cat. No.: B13315031
M. Wt: 172.57 g/mol
InChI Key: DDAAGMIVYMFTDK-UHFFFAOYSA-N
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Description

5-Chloro-N-hydroxypyridine-3-carboxamide is a chemical compound with the molecular formula C6H5ClN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 5-Chloro-3-hydroxypyridine as a starting material, which undergoes further reactions to introduce the carboxamide group .

Industrial Production Methods

Industrial production methods for 5-Chloro-N-hydroxypyridine-3-carboxamide may involve large-scale chlorination and subsequent functional group modifications under controlled conditions. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-hydroxypyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

5-Chloro-N-hydroxypyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-N-hydroxypyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-3-hydroxypyridine: A precursor in the synthesis of 5-Chloro-N-hydroxypyridine-3-carboxamide.

    Pyridine-3-carboxamide: A related compound with similar structural features but lacking the chlorine and hydroxyl groups.

Uniqueness

This compound is unique due to the presence of both chlorine and hydroxyl groups, which can influence its reactivity and interactions with biological molecules. This makes it distinct from other pyridine derivatives and potentially useful in specific applications .

Properties

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

5-chloro-N-hydroxypyridine-3-carboxamide

InChI

InChI=1S/C6H5ClN2O2/c7-5-1-4(2-8-3-5)6(10)9-11/h1-3,11H,(H,9,10)

InChI Key

DDAAGMIVYMFTDK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Cl)C(=O)NO

Origin of Product

United States

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